molecular formula C17H19NO5S B1335108 3-(4-Ethoxy-3-methoxy-phenyl)-3-[(thiophene-2-carbonyl)-amino]-propionic acid CAS No. 436087-15-9

3-(4-Ethoxy-3-methoxy-phenyl)-3-[(thiophene-2-carbonyl)-amino]-propionic acid

Cat. No. B1335108
M. Wt: 349.4 g/mol
InChI Key: PCBOOOIHCXCELU-UHFFFAOYSA-N
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Description

The compound "3-(4-Ethoxy-3-methoxy-phenyl)-3-[(thiophene-2-carbonyl)-amino]-propionic acid" is a complex organic molecule that appears to be related to various research areas, including the synthesis of heterocyclic systems, potential chemopreventive agents, and the study of negative halochromism. The compound contains multiple functional groups, such as an ethoxy group, a methoxy group, an amino group, and a propionic acid moiety, which may contribute to its reactivity and potential biological activity.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simple precursors. For example, the preparation of 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones involves starting from acetoacetic esters and proceeding through several intermediates . Similarly, the synthesis of 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, a compound related to ferulic acid, involves attaching a geranyl chain to a phenolic group . These methods may provide insights into the synthesis of the compound , suggesting that a targeted modification of starting materials and the use of catalysis could be key steps in its synthesis.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography. For instance, the crystal structure of (E)-3-(2-ethoxyphenyl)-4-(4-methylbenzylideneamino)-1H-1,2,4-triazole-5(4H)-thione has been determined, revealing the planarity of the triazole ring and the dihedral angles between it and adjacent benzene rings . This information is crucial for understanding the three-dimensional arrangement of atoms in the molecule and can influence the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The compound of interest is likely to undergo various chemical reactions due to the presence of reactive functional groups. For example, 2-(4-Methoxyphenyl)-3-(3-methoxyphenyl)propionic acid undergoes acid-catalyzed ring closure to form 2-phenyl-1-indanone, and is susceptible to auto-oxidation, leading to a mixture of products . The presence of a thiophene moiety in the compound of interest suggests potential for electrophilic aromatic substitution reactions, as thiophene is an electron-rich heterocycle.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related structures. For instance, the presence of methoxy and ethoxy groups can affect the solubility of the compound in organic solvents, as seen in the negative halochromism observed in a hinopurpurin derivative . The propionic acid moiety in related compounds like 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid contributes to the formation of hydrogen-bonded dimers in the solid state, which could also be expected for the compound .

Scientific Research Applications

Structural and Spectroscopic Analysis

A study by Venkatesan et al. (2016) investigated a structurally similar compound, (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid. They employed X-ray crystallography, spectroscopy, and quantum chemical calculations for characterizing this compound. Their findings highlighted the importance of methoxy substitution in stabilizing the molecule through intermolecular interactions, which could be crucial for understanding the behavior of similar compounds like the one in your query (Venkatesan, P., et al., 2016).

Derivatives Synthesis

Research by Sauter and Dzerovicz (1970) explored derivatives of 2-Phenyl-benzo[b]thiophene-3-carboxylic acid, which is structurally related to the compound . They produced various acid amides and esters through ring closure reactions, which may provide insights into potential derivatization approaches for your compound of interest (Sauter, F., & Dzerovicz, A., 1970).

Asymmetric Hydrogenation

Stoll and Süess (1974) reported on the asymmetric hydrogenation of a similar thiophene derivative, yielding a product with high optical purity. This process may be relevant for the synthesis of enantiomerically pure forms of the compound you are interested in (Stoll, A. P., & Süess, R., 1974).

Metal-Organic Frameworks (MOFs)

A study by Xie et al. (2007) used derivatives of aromatic amino acids, including a structurally related compound, to construct novel metal-organic frameworks (MOFs). These MOFs, due to their chiral nature, could be potential materials for non-linear optical (NLO) applications (Xie, Y., et al., 2007).

Antibacterial and Antifungal Properties

A study by Aly and El-Mohdy (2015) investigated the modification of poly vinyl alcohol/acrylic acid hydrogels using various amine compounds, including 2-amino-3-(4-hydroxyphenyl) propionic acid. This compound, similar to the one you're interested in, was evaluated for its antibacterial and antifungal activities, indicating potential medical applications (Aly, H. M., & El-Mohdy, H. L. A., 2015).

Safety And Hazards

The compound’s safety and potential hazards could be assessed through toxicity studies. This could involve testing the compound on cells or organisms and looking for signs of toxicity.


Future Directions

Future research on this compound could involve further studies of its synthesis, properties, and potential applications. For example, if the compound has interesting biological activity, it could be studied as a potential drug.


properties

IUPAC Name

3-(4-ethoxy-3-methoxyphenyl)-3-(thiophene-2-carbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-3-23-13-7-6-11(9-14(13)22-2)12(10-16(19)20)18-17(21)15-5-4-8-24-15/h4-9,12H,3,10H2,1-2H3,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBOOOIHCXCELU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=CS2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50389897
Record name BAS 04213366
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Ethoxy-3-methoxy-phenyl)-3-[(thiophene-2-carbonyl)-amino]-propionic acid

CAS RN

436087-15-9
Record name 4-Ethoxy-3-methoxy-β-[(2-thienylcarbonyl)amino]benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436087-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BAS 04213366
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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